molecular formula C15H12ClF3N4O B1449620 1-(2-Chlorophenyl)-6-[(2S)-3,3,3-trifluoro-2-methylpropyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 794568-91-5

1-(2-Chlorophenyl)-6-[(2S)-3,3,3-trifluoro-2-methylpropyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No. B1449620
M. Wt: 356.73 g/mol
InChI Key: FFPXPXOAFQCNBS-QMMMGPOBSA-N
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Description

The compound “1-(2-Chlorophenyl)-6-[(2S)-3,3,3-trifluoro-2-methylpropyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one” is a complex organic molecule that contains several functional groups and rings. It has a pyrazolo[3,4-d]pyrimidin-4-one core, which is a bicyclic system containing a pyrazole ring fused with a pyrimidinone ring . This core is substituted at the 1-position with a 2-chlorophenyl group and at the 6-position with a 3,3,3-trifluoro-2-methylpropyl group.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazolo[3,4-d]pyrimidin-4-one core suggests that the molecule may have interesting electronic properties . The chlorophenyl and trifluoromethylpropyl substituents would also influence the molecule’s overall shape and polarity.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The pyrazolo[3,4-d]pyrimidin-4-one core might undergo reactions typical of pyrazoles, pyrimidines, and amides . The chlorophenyl and trifluoromethylpropyl groups might also participate in reactions, depending on the conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar pyrimidinone and the nonpolar trifluoromethyl groups could affect the compound’s solubility, melting point, and other properties .

Scientific Research Applications

Antimicrobial and Anticancer Properties A series of compounds including 1-(2-Chlorophenyl)-6-[(2S)-3,3,3-trifluoro-2-methylpropyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one derivatives have been synthesized and shown to possess significant antimicrobial and anticancer activities. The compounds were evaluated for their in vitro effectiveness, and certain derivatives exhibited higher anticancer activity than standard reference drugs. These synthesized compounds have also displayed good to excellent antimicrobial activity against a variety of microorganisms (Hafez, El-Gazzar, & Al-Hussain, 2016).

Phosphodiesterase 9 (PDE9) Inhibitor for Alzheimer's Disease The compound has been identified as a potent and selective inhibitor of phosphodiesterase 9 (PDE9) and is under preclinical development for the treatment of Alzheimer's disease. The selective inhibition of PDE9 is crucial because it plays a significant role in the cyclic nucleotide signaling pathways, and the compound's inhibitory properties were characterized using a cGMP reporter cell line (Wunder et al., 2005).

Herbicidal Activity Pyrazolo[3,4-d]pyrimidin-4-one derivatives have been synthesized and shown to have good inhibition activities against certain plants, indicating potential use as herbicides. Some compounds exhibited significant herbicidal activity against specific plants like Brassica napus and Echinochloa crusgalli at certain dosages, showing potential agricultural applications (Luo, Zhao, Zheng, & Wang, 2017).

Characterization and Binding Insights for Therapeutics The crystal structures of the PDE9A catalytic domain in complex with enantiomers of this compound were determined to illustrate the inhibitor selectivity. These structures provide insights into the compound's binding mechanisms, which is crucial for understanding its therapeutic potential for treating various diseases, including cardiovascular diseases and neurodegenerative disorders (Wang et al., 2010).

Future Directions

Compounds with similar structures have shown promise as potential cancer treatments . Therefore, future research could explore the biological activity of this compound and its potential uses in medicine.

properties

IUPAC Name

1-(2-chlorophenyl)-6-[(2S)-3,3,3-trifluoro-2-methylpropyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClF3N4O/c1-8(15(17,18)19)6-12-21-13-9(14(24)22-12)7-20-23(13)11-5-3-2-4-10(11)16/h2-5,7-8H,6H2,1H3,(H,21,22,24)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFPXPXOAFQCNBS-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=NC2=C(C=NN2C3=CC=CC=C3Cl)C(=O)N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1=NC2=C(C=NN2C3=CC=CC=C3Cl)C(=O)N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClF3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601111034
Record name 1-(2-Chlorophenyl)-1,5-dihydro-6-[(2S)-3,3,3-trifluoro-2-methylpropyl]-4H-pyrazolo[3,4-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601111034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chlorophenyl)-6-[(2S)-3,3,3-trifluoro-2-methylpropyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one

CAS RN

794568-91-5
Record name 1-(2-Chlorophenyl)-1,5-dihydro-6-[(2S)-3,3,3-trifluoro-2-methylpropyl]-4H-pyrazolo[3,4-d]pyrimidin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=794568-91-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Chlorophenyl)-1,5-dihydro-6-[(2S)-3,3,3-trifluoro-2-methylpropyl]-4H-pyrazolo[3,4-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601111034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-Chlorophenyl)-6-[(2S)-3,3,3-trifluoro-2-methylpropyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one
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1-(2-Chlorophenyl)-6-[(2S)-3,3,3-trifluoro-2-methylpropyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one
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1-(2-Chlorophenyl)-6-[(2S)-3,3,3-trifluoro-2-methylpropyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one
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1-(2-Chlorophenyl)-6-[(2S)-3,3,3-trifluoro-2-methylpropyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one

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